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Compound of Interest

Compound Name: FKK

Cat. No.: B15559726

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the physical, chemical, and
biological properties of Compound FKK, a novel and potent small molecule inhibitor. This guide
includes detailed experimental protocols for its synthesis, purification, and characterization, as
well as its mechanism of action in a key cellular signaling pathway. All quantitative data are
presented in tabular format for clarity, and critical experimental and logical workflows are
visualized using diagrams.

Physicochemical Properties

Compound FKK is a synthetic, ATP-competitive inhibitor of the serine/threonine kinase "Kinase
X" (KX), a protein implicated in oncogenic signaling. Its core structure features a substituted
pyrimidine scaffold, optimized for high-affinity binding to the KX active site.

Table 1: Physical and Chemical Properties of Compound FKK
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Property Value
4-(4-methylpiperazin-1-yl)-N-(3-((7-0x0-6,7-
IUPAC Name dihydro-8H-cyclopenta[e]pyrimidin-4-

yl)amino)phenyl)benzamide

Molecular Formula C29H29N702

Molecular Weight 507.59 g/mol

Appearance White to off-white crystalline solid
Melting Point 212-215 °C

Solubility (at 25°C)

DMSO: >50 mg/mLWater: <0.1 mg/mLEthanol:
2.5 mg/mL

7.8 (basic, piperazine moiety), 4.2 (acidic, amide

pKa

proton)
LogP 3.8
Purity (HPLC) >99.5%

Biological Activity

Compound FKK demonstrates high potency and selectivity for Kinase X. In vitro assays

confirm its ability to inhibit KX-mediated phosphorylation of downstream substrates, leading to

the suppression of pro-proliferative signaling.

Table 2: In Vitro Biological Activity of Compound FKK
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Parameter Value Experimental Assay
) Lanthascreen™ Eu Kinase
Target Kinase X (KX) o
Binding Assay
ICs0 (KX) 5.2nM Caliper Mobility Shift Assay
o o Isothermal Titration
Binding Affinity (K_d) 1.8 nM

Calorimetry (ITC)

Mechanism of Action

ATP-Competitive Inhibition

Michaelis-Menten Kinetics

Cellular Potency (ECso)

45 nM

CellTiter-Glo® Luminescent
Cell Viability Assay (KX-

dependent cell line)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Compound FKK are

provided below.

Synthesis of Compound FKK

This protocol describes a two-step synthesis involving a Buchwald-Hartwig amination followed

by an amide coupling.

Materials:

e 4-chloro-7-0x0-6,7-dihydro-8H-cyclopentale]pyrimidine (Intermediate A)

» N-(3-aminophenyl)-4-(4-methylpiperazin-1-yl)benzamide (Intermediate B)

o Palladium(ll) acetate (Pd(OAc)2)

e Xantphos

e Cesium carbonate (Cs2COs)

e 1,4-Dioxane (anhydrous)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HOBt (Hydroxybenzotriazole)

N,N-Dimethylformamide (DMF, anhydrous)

Diisopropylethylamine (DIPEA)
Procedure:
e Buchwald-Hartwig Amination:

1. To an oven-dried flask, add Intermediate A (1.0 eq), Intermediate B (1.1 eq), Cs2C0Os (2.5
eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.1 eq).

2. Evacuate and backfill the flask with argon three times.

3. Add anhydrous 1,4-dioxane.

4. Heat the reaction mixture to 100°C for 16 hours, monitoring by TLC or LC-MS.

5. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

6. Concentrate the filtrate under reduced pressure to yield the crude product.
 Purification:

1. Purify the crude product via flash column chromatography on silica gel, using a gradient of
0-10% methanol in dichloromethane.

2. Combine fractions containing the desired product and concentrate to yield Compound
FKK as a solid.

Purity and Identity Confirmation

A. High-Performance Liquid Chromatography (HPLC):

e Column: C18 reverse-phase column (4.6 x 150 mm, 5 pm).
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e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
e Mobile Phase B: 0.1% TFA in Acetonitrile.

e Gradient: 5% to 95% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 254 nm.

o Expected Retention Time: ~12.5 minutes.

B. Mass Spectrometry (MS):

e Technique: Electrospray lonization (ESI), positive mode.
e Expected lon [M+H]*: 508.25 m/z.

C. Nuclear Magnetic Resonance (NMR):

e Solvent: DMSO-ds.

e Spectrometer: 400 MHz.

o Expected *H NMR shifts: Characteristic peaks for aromatic protons (& 7.0-8.5 ppm),
piperazine protons (o 2.5-3.5 ppm), and the methyl group (& ~2.3 ppm).

Signaling Pathway and Mechanism of Action

Compound FKK inhibits the KX signaling pathway, which is aberrantly activated in certain
cancers. KX, upon activation by an upstream growth factor receptor (GFR), phosphorylates the
transcription factor "Substrate Y" (SY). Phosphorylated SY (p-SY) then translocates to the
nucleus, where it activates genes responsible for cell cycle progression and proliferation. By
binding to the ATP pocket of KX, Compound FKK prevents the phosphorylation of SY, thereby
halting the signal transduction cascade and inhibiting cell proliferation.

Visualizations
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Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and analysis of

Compound FKK.
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Click to download full resolution via product page

Caption: Workflow for Synthesis and Quality Control of Compound FKK.

KX Signaling Pathway and Inhibition

This diagram shows the KX signaling pathway and the inhibitory action of Compound FKK.
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Caption: Inhibition of the KX Pro-Proliferative Signaling Pathway by Compound FKK.

 To cite this document: BenchChem. [An In-depth Technical Guide to Compound FKK: A
Novel Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15559726#physical-and-chemical-properties-of-
compound-fkk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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